molecular formula C18H19N3OS B2406860 2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 750599-38-3

2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2406860
CAS No.: 750599-38-3
M. Wt: 325.43
InChI Key: CZTPQGAFWSPAST-UHFFFAOYSA-N
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Description

2-Cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide is a thiazole-based cyanoacrylamide derivative featuring a cyclohexyl-substituted phenyl group at the 4-position of the thiazole ring. This compound belongs to a class of molecules known for their diverse biological activities, including kinase modulation and DNA interaction properties . The cyano group at the acetamide moiety enhances electrophilicity, enabling participation in Knoevenagel condensations for further derivatization . Its synthesis likely follows protocols similar to other thiazole-cyanoacetamides, involving condensation of substituted thiazol-2-amine derivatives with cyanoacetic acid under basic conditions .

Properties

IUPAC Name

2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c19-11-10-17(22)21-18-20-16(12-23-18)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h6-9,12-13H,1-5,10H2,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTPQGAFWSPAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds.
  • Reagent in Chemical Reactions : It is employed in various organic reactions due to its unique functional groups.

Biology

  • Proteomics Research : It is utilized to study protein interactions and functions, particularly due to its ability to modify protein behavior.
  • Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications .

The biological activity of 2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide is primarily attributed to its interaction with specific proteins and enzymes. Key mechanisms include:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
  • Protein Binding : Alteration of protein conformation leading to downstream effects on cellular signaling pathways .

Cell Viability Assays

In vitro studies have shown that treatment with this compound leads to a dose-dependent reduction in cell viability across various cancer cell lines. This aligns with findings from other thiazole derivatives .

Mechanistic Studies

Research indicates that the compound may influence key signaling pathways associated with cancer progression, such as the MAPK pathway. Further exploration is needed to elucidate the precise molecular interactions involved .

Mechanism of Action

The mechanism of action of 2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s structural uniqueness lies in its 4-cyclohexylphenyl substituent on the thiazole ring, which contrasts with analogs bearing halogenated or alkylated aryl groups. Key comparisons include:

Heterocycle and Substituent Variations

2-Cyano-N-[4-(3,4-Dichlorophenyl)-1,3-Thiazol-2-yl]Acetamide (CAS: 749906-95-4) Structure: 3,4-Dichlorophenyl substituent on thiazole. Properties: Higher polarity due to electron-withdrawing Cl groups; molecular weight 312.17 g/mol . Synthesis: Microwave-assisted coupling of 2-bromo-1-(3,4-dichlorophenyl)ethanone with thiourea derivatives .

N-[4-(3-Chloro-4-Fluorophenyl)-1,3-Thiazol-2-yl]Acetamide (Compound 14) Structure: Lacks the cyano group but shares a halogenated aryl group. Properties: Reduced electrophilicity compared to cyano derivatives. Synthesis: Reacts 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone with acetylthiourea in ethanol .

2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide Structure: Dichlorophenyl-thiazole core without the cyano group. Crystallography: Twisted conformation between thiazole and phenyl rings (61.8° dihedral angle); hydrogen-bonded dimers in crystal lattice .

Impact of Cyclohexyl vs. Aryl Groups
  • 2-Cyano-N-[4-(4-Ethylphenyl)-1,3-Thiazol-2-yl]Acetamide: The ethyl group offers moderate hydrophobicity but less steric hindrance than cyclohexyl .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (K) Solubility Trends
Target Compound ~341.43* Not reported Low aqueous solubility
2-Cyano-N-[4-(3,4-DCP)-thiazol]Acetamide 312.17 Not reported Moderate (polar organic solvents)
2-(3,4-DCP)-N-Thiazol-Acetamide 287.16 459–461 Soluble in CH₂Cl₂, MeOH

Estimated based on structural analogs. *DCP = Dichlorophenyl

Biological Activity

2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic compound that has garnered attention in various fields of biological and chemical research. Its unique structure, characterized by the presence of a thiazole ring and a cyano group, suggests potential biological activities that merit detailed exploration. This article aims to summarize the current understanding of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C18H19N3OS
  • Molecular Weight : 325.43 g/mol
  • CAS Number : 750599-38-3

Structural Characteristics

The compound features a thiazole ring, which is known for its role in various biological processes, and a cyano group that may enhance its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within cellular pathways. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Protein Binding : It can bind to proteins, altering their conformation and function, which may lead to downstream effects on cellular signaling pathways.

Case Studies

  • Cell Viability Assays : Preliminary experiments involving cell lines treated with this compound showed a dose-dependent reduction in cell viability. These findings align with the behavior observed in other thiazole derivatives.
  • Mechanistic Studies : In vitro studies have indicated that the compound may influence key signaling pathways associated with cancer progression, such as the MAPK pathway. Further research is needed to elucidate the precise molecular interactions.

Comparative Analysis

A comparison of this compound with other thiazole derivatives reveals similarities in biological activity profiles:

Compound NameStructureBiological Activity
2-CyanoacetamideStructureModerate cytotoxicity against tumor cells
4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amineStructureAntiproliferative effects in breast cancer models

Research Applications

The compound is utilized in various scientific applications:

  • Proteomics Research : It serves as a tool for studying protein interactions and functions due to its ability to modify protein behavior.
  • Synthetic Chemistry : As a building block in chemical synthesis, it facilitates the development of more complex molecules with potential therapeutic applications.

Q & A

Q. Critical Reaction Conditions :

  • Catalyst Selection : Triethylamine neutralizes HCl byproducts, improving substitution efficiency ().
  • Temperature : Maintained at 20–25°C to prevent thiazole ring degradation ().
  • Solvent : Polar aprotic solvents (e.g., dioxane) enhance reagent solubility ().

Q. Table 1. Representative Synthetic Approaches

ReactantsReagents/CatalystsSolventTemperatureKey StepsReference
2-amino-4-substituted thiazoleAlCl₃, acetonitrileNoneNot specifiedCyclocondensation
2-amino-5-aryl-methylthiazoleChloroacetyl chloride, Et₃NDioxane20–25°CAcylation, workup

How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

Advanced Data Contradiction Analysis
Discrepancies in bioactivity data (e.g., IC₅₀ variability) may arise from:

  • Assay Variability : Differences in cell lines, incubation times, or endpoint measurements ().
  • Compound Purity : HPLC-MS validation (≥95% purity) is critical to exclude synthetic byproduct interference ().
  • Mechanistic Complexity : Use kinase profiling or proteomics to identify off-target effects ().

Q. Methodological Recommendations :

  • Standardize protocols (e.g., MTT assay with fixed cell lines like MCF-7 or HepG2).
  • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Characterization Question

  • ¹H/¹³C NMR : Assign thiazole protons (δ 7.2–7.6 ppm for aromatic; δ 1.2–2.1 ppm for cyclohexyl CH₂) ().
  • X-ray Crystallography : Resolves dihedral angles and hydrogen-bonding networks ().
  • FT-IR : Confirms cyano (ν ~2200 cm⁻¹) and amide C=O (ν ~1650 cm⁻¹) groups ().

Q. Table 2. Structural Validation Techniques

TechniqueKey Features AnalyzedEvidence
X-ray DiffractionCrystal packing, bond lengths
NMRSubstituent electronic environments

What strategies optimize the compound’s synthetic yield in multi-step reactions?

Q. Advanced Synthesis Optimization

  • Stepwise Purification : Intermediate isolation via column chromatography reduces cumulative impurities ().
  • Catalyst Screening : Transition metal catalysts (e.g., Pd/C) may enhance cyano group introduction ().
  • Solvent Optimization : Switch to DMF for improved solubility of aromatic intermediates ().

How does the substitution pattern on the thiazole ring influence reactivity and bioactivity?

Q. Advanced Structure-Activity Relationship (SAR)

  • Electron-Withdrawing Groups (e.g., -CN) : Increase electrophilicity, enhancing interactions with biological targets ().
  • Cyclohexylphenyl Moiety : Improves lipophilicity, aiding membrane penetration ().
  • Steric Effects : Bulky substituents at C4 may reduce binding to shallow enzymatic pockets ().

What computational methods support the design of derivatives with enhanced potency?

Q. Advanced Methodological Guidance

  • Molecular Docking : Predict binding modes with targets like protein kinases (PDB: 1ATP) ().
  • QSAR Modeling : Correlate logP values () with cytotoxicity data to refine hydrophobicity requirements.
  • DFT Calculations : Optimize transition states for synthetic steps (e.g., cyano group introduction) ().

How should stability studies be designed to assess compound degradation under storage?

Q. Basic Stability Analysis

  • Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks, monitor via HPLC ().
  • Photodegradation : Use UV-Vis spectroscopy to assess light sensitivity ().
  • Solution Stability : Test in PBS (pH 7.4) and DMSO at –20°C vs. 25°C ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.